molecular formula C11H9F3N2 B8113772 1-(2-(trifluoromethyl)benzyl)-1H-pyrazole

1-(2-(trifluoromethyl)benzyl)-1H-pyrazole

Cat. No. B8113772
M. Wt: 226.20 g/mol
InChI Key: CGNSXMZFNVPNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(trifluoromethyl)benzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H9F3N2 and its molecular weight is 226.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis Applications

  • Rhodium(I) and Iridium(I) Complexes: A study by Hua et al. (2012) explored the use of ligands like 4-((1H-pyrazol-1-yl)methyl)-1-benzyl-1H-1,2,3-triazole in the synthesis of rhodium(I) and iridium(I) complexes. These complexes are significant in catalysis, showcasing the utility of pyrazole derivatives in the formation of metallacycles for potential applications in chemical reactions.

Chemical Properties and Analysis

  • pKa Determination by NMR Spectroscopy: The research by Jones et al. (1996) demonstrated the synthesis of various trifluoromethylazoles, including derivatives of 1H-pyrazole. This study is significant for understanding the chemical properties of these compounds, especially in determining pKa values using 19F NMR spectroscopy, which is essential in predicting the behavior of these compounds in different environments.

Drug Development

  • Synthesis in Cyclooxygenase-2 Inhibitors: A study by Penning et al. (1997) focused on the synthesis of 1,5-diarylpyrazole derivatives, including compounds with a trifluoromethyl-1H-pyrazol-1-yl group. These compounds were evaluated for inhibiting cyclooxygenase-2, an enzyme target in drug development for inflammatory diseases.

Molecular Docking and Affinity Studies

  • Adenosine Receptors Affinity: Federico et al. (2015) developed a series of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, conjugated with 1-(3-trifluoromethyl-benzyl)-1H-pyrazole. This study explored their affinity and selectivity at adenosine receptor subtypes, highlighting the role of pyrazole derivatives in molecular docking and receptor binding studies.

Structural Studies

  • Crystallographic Studies: The work by Yang and Li (2008) focused on the crystal structure of a pyrazole derivative. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds in material science and chemistry.

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)10-5-2-1-4-9(10)8-16-7-3-6-15-16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNSXMZFNVPNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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